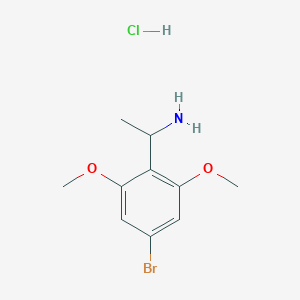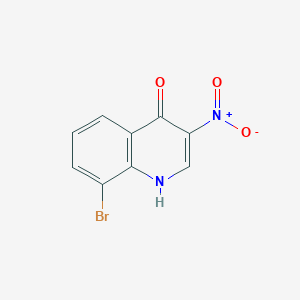
2,5-dichloro-N'-(3-pyridinylmethylene)benzenecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,5-dichloro-N’-(3-pyridinylmethylene)benzenecarbohydrazide” is a chemical compound with the molecular formula C13H9Cl2N3O . It is a versatile material used in diverse scientific research areas.
Molecular Structure Analysis
The molecular structure of “2,5-dichloro-N’-(3-pyridinylmethylene)benzenecarbohydrazide” is complex, enabling it to be employed in various scientific research areas. The molecular formula is C13H9Cl2N3O .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,5-dichloro-N’-(3-pyridinylmethylene)benzenecarbohydrazide” include its molecular formula C13H9Cl2N3O . More specific properties are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry and Self-assembly
Benzene-1,3,5-tricarboxamides (BTAs), similar in structure to the compound , are significant in supramolecular chemistry for their self-assembly into nanometer-sized structures and potential applications ranging from nanotechnology, polymer processing, to biomedical applications. The threefold hydrogen-bonding and multivalent nature of these compounds drive their applications, especially in the biomedical field (Cantekin, de Greef, & Palmans, 2012).
Coordination Chemistry and Bioactivity
Compounds such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, which share a structural resemblance to the compound , are explored for their diverse protonated/deprotonated forms and complex compounds. These compounds exhibit a spectrum of properties including spectroscopic, structural, magnetic properties, and biological and electrochemical activity, indicating their versatility in scientific applications (Boča, Jameson, & Linert, 2011).
Pharmacological Potential of Quinoline Motifs
The compound contains a pyridine unit, a motif related to quinoline. Quinoline motifs are recognized for their broad spectrum of bioactivity, serving as a core template in drug design. The diverse synthetic approaches and significant efficacies of quinoline derivatives highlight their importance in medicinal chemistry and potential in future drug development (Ajani, Iyaye, & Ademosun, 2022).
Eigenschaften
IUPAC Name |
2,5-dichloro-N-[(E)-pyridin-3-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O/c14-10-3-4-12(15)11(6-10)13(19)18-17-8-9-2-1-5-16-7-9/h1-8H,(H,18,19)/b17-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJARACVJFGUERP-CAOOACKPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N'-(3-pyridinylmethylene)benzenecarbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

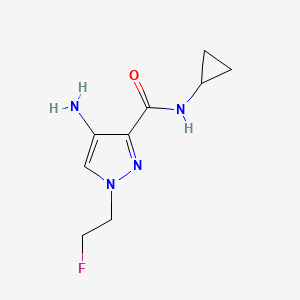


![3,5-dimethyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-sulfonamide](/img/structure/B2362754.png)
![[5-(3-Bromophenyl)-1,3-oxazol-2-yl]methanamine;hydrochloride](/img/structure/B2362755.png)
![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2362757.png)
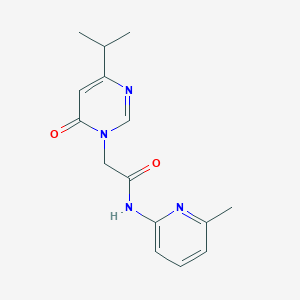

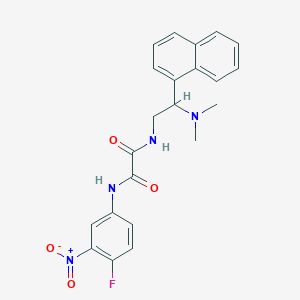
![Cyclopent-3-en-1-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2362762.png)
![1-[(4-Methylphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2362764.png)

